Fdu-nnei - 1850391-63-7

Fdu-nnei

Catalog Number: EVT-10897426
CAS Number: 1850391-63-7
Molecular Formula: C26H19FN2O
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FDU-NNEI is classified as a synthetic cannabinoid, which are substances created to interact with the body's endocannabinoid system. The compound is derived from modifications of natural cannabinoid structures, specifically incorporating indazole moieties. It is important to note that synthetic cannabinoids can vary widely in their potency and effects compared to their natural counterparts.

Synthesis Analysis

Methods of Synthesis

The synthesis of FDU-NNEI typically involves multi-step organic reactions that introduce various functional groups to the indazole core structure. The general synthetic pathway includes:

  1. Formation of the Indazole Ring: This step often involves cyclization reactions using appropriate precursors.
  2. Substitution Reactions: Halogenated or alkyl groups are introduced to enhance receptor binding affinity.
  3. Purification: Techniques such as recrystallization or chromatography are employed to isolate pure FDU-NNEI.

Technical Details

The synthesis process may utilize techniques such as high-performance liquid chromatography (HPLC) for purification and characterization, ensuring that the final product meets required purity standards. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and identity of FDU-NNEI.

Molecular Structure Analysis

Structure

FDU-NNEI possesses a complex molecular structure characterized by an indazole core with various substituents that influence its pharmacological properties. The molecular formula is typically represented as C25H24F2N2OC_{25}H_{24}F_{2}N_{2}O.

Data

The compound's mass spectrum reveals a protonated molecular ion at m/z=395m/z=395, indicating its molecular weight, while fragmentation patterns provide insight into its structural characteristics. Key fragment ions include those corresponding to the loss of functional groups, which helps elucidate the compound's structure during mass spectrometric analysis.

Chemical Reactions Analysis

Reactions

FDU-NNEI undergoes various chemical reactions, particularly metabolic transformations when introduced into biological systems. These reactions can include:

  1. Hydroxylation: Addition of hydroxyl groups, which can alter the compound's solubility and biological activity.
  2. Conjugation Reactions: Such as glucuronidation, which facilitate excretion from the body.

Technical Details

In vitro studies have shown that FDU-NNEI is metabolized by cytochrome P450 enzymes, leading to multiple metabolites that can exhibit different pharmacological profiles compared to the parent compound.

Mechanism of Action

Process

FDU-NNEI acts primarily as an agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system. Upon binding, it activates these receptors, leading to various physiological effects such as altered mood, perception, and cognitive functions.

Data

Research indicates that FDU-NNEI exhibits high binding affinity for CB1 receptors compared to natural cannabinoids, potentially leading to more pronounced psychoactive effects. Its mechanism involves modulation of neurotransmitter release through G-protein coupled receptor signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

FDU-NNEI is typically a solid at room temperature with a melting point that can vary based on purity and specific structural modifications. It is often characterized by its solubility in organic solvents like methanol or acetonitrile.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and hydrolysis, which are important considerations for storage and handling.

Applications

Scientific Uses

FDU-NNEI is primarily used in research settings to study cannabinoid receptor interactions and their physiological effects. Its applications include:

  • Pharmacological Studies: Investigating its potential therapeutic effects or side effects.
  • Toxicology Research: Understanding its metabolism and potential for abuse.
  • Analytical Chemistry: Developing methods for detecting synthetic cannabinoids in biological samples.
Introduction to FDU-NNEI in the Context of Novel Psychoactive Substances (NPS)

Emergence of FDU-NNEI in Global Synthetic Cannabinoid Markets

FDU-NNEI first appeared in illicit synthetic cannabinoid markets during the early-to-mid 2010s, coinciding with regulatory crackdowns on earlier generations of SCRAs such as the JWH series and APINACA compounds. Initial identifications occurred in Japanese herbal products sold as "legal highs" between 2013-2014, where it was detected alongside structurally related compounds like FDU-PB-22 and NNEI indazole analogs [2]. Analytical characterization revealed its presence in both herbal blends (dried plant material sprayed with synthetic cannabinoids) and powdered products marketed as "fragrance powders" or "research chemicals," reflecting common distribution modalities for novel psychoactive substances [2].

The compound's emergence followed a predictable pattern of structural succession in synthetic cannabinoid markets: as regulatory authorities scheduled prevalent SCRAs, manufacturers introduced novel analogs featuring minor molecular modifications intended to evade controlled substance legislation. Analytical studies confirmed FDU-NNEI's presence in products across multiple continents, with identification supported by techniques including ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy [2] [8]. Its detection coincided with a period of accelerated NPS proliferation globally, with the United Nations Office on Drugs and Crime documenting 97 novel psychoactive substances reported in 2013 alone [2].

Table 1: Analytical Characterization Data for FDU-NNEI

ParameterValueMethodology
Molecular FormulaC~26~H~19~FN~2~OElemental Analysis, NMR [8]
Molar Mass394.449 g·mol⁻¹Mass Spectrometry [1]
IUPAC Name1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamideChemical Nomenclature [5]
InChI KeyXYSIFMHZXZATQO-UHFFFAOYSA-NChemical Identifier [1]
SMILES NotationO=C(C1=CN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3)NC4=C5C=CC=CC5=CC=C4Molecular Structure Encoding [5]

The emergence trajectory of FDU-NNEI illustrates the global supply chain dynamics of synthetic cannabinoids, with online marketplaces facilitating rapid transnational distribution. Its detection in products across North America, Europe, and Asia underscores the borderless nature of the NPS trade and the challenges this poses for localized regulatory frameworks [2] [7]. The compound's persistence in illicit markets despite regulatory action suggests continued demand for high-potency synthetic cannabinoids with distinct receptor activation profiles compared to natural cannabis derivatives [7].

Structural Classification Within Indazole-Derived Synthetic Cannabinoid Receptor Agonists

FDU-NNEI belongs to the indole-3-carboxamide subclass of synthetic cannabinoid receptor agonists, characterized by a core indole structure linked to an amide group. Its molecular architecture comprises three principal components:

  • A 1H-indole-3-carboxamide core providing the fundamental scaffold for receptor interaction
  • A 4-fluorobenzyl group attached to the indole nitrogen at position 1
  • A naphthalen-1-yl (1-naphthyl) group linked via the carboxamide nitrogen [1] [5] [8]

This structural configuration positions FDU-NNEI within a broader family of N-(naphthalen-1-yl) indole carboxamides, which includes pharmacologically similar compounds such as NNEI (N-naphthalen-1-yl-1-pentyl-1H-indole-3-carboxamide) and MN-18 (the indazole analog of NNEI) [2]. Unlike earlier generations of SCRAs featuring pentyl or fluoropentyl chains attached to the indole nitrogen, FDU-NNEI incorporates a fluorinated benzyl moiety (4-fluorobenzyl), which significantly alters its receptor binding kinetics and metabolic stability [7].

Table 2: Structural Comparison of FDU-NNEI with Related Synthetic Cannabinoids

CompoundCore StructureN-SubstituentCarboxamide GroupStructural Distinction
FDU-NNEIIndole4-FluorobenzylNaphthalen-1-ylFluorinated benzyl linker
NNEIIndolePentylNaphthalen-1-ylAlkyl chain at N1
MN-18IndazolePentylNaphthalen-1-ylIndazole core
FDU-PB-22Indole??Quinolin-8-yl group

Pharmacological investigations reveal that FDU-NNEI functions as a potent agonist at cannabinoid receptors, with particular affinity for the cannabinoid receptor type 1 (CB1R). Competitive radioligand binding assays demonstrate its high affinity for CB1R, with a dissociation constant (K~i~) significantly lower than that of reference agonists like CP55940. Research indicates FDU-NNEI exhibits approximately 15-fold greater affinity for CB1R compared to the phytocannabinoid delta-9-tetrahydrocannabinol [7]. This enhanced receptor affinity correlates with its structural features, particularly the naphthyl carboxamide group which facilitates extensive hydrophobic interactions within the orthosteric binding pocket of CB1R, and the fluorobenzyl moiety which may enhance membrane permeability [7] [8].

Structural analyses highlight that FDU-NNEI's molecular geometry allows it to adopt a conformationally restricted orientation when bound to CB1R, potentially explaining its functional potency. The naphthalene ring system engages in π-π stacking interactions with aromatic residues in the receptor's transmembrane helices, while the carboxamide bridge forms critical hydrogen bonds with serine residues in helix 3 [7]. Unlike structurally related indazole-derived SCRAs that demonstrate significant CB2 receptor activity, FDU-NNEI exhibits receptor subtype selectivity with preferential binding toward CB1R, a characteristic potentially attributable to the steric constraints imposed by its fluorobenzyl substituent [7].

Regulatory Challenges and Legal Ambiguities in Global Scheduling

The regulation of FDU-NNEI exemplifies the persistent challenges in controlling novel synthetic cannabinoids through existing legislative frameworks. Jurisdictions worldwide have adopted divergent approaches to its control, reflecting broader inconsistencies in NPS scheduling:

  • Canada: Classified as a Schedule II substance under the Controlled Drugs and Substances Act, specifically listed under "Synthetic cannabinoid receptor-type one agonists, their salts, derivatives, isomers, and salts of derivatives and isomers" [1] [7]
  • Germany: Regulated under the New Psychoactive Substances Act (NpSG), permitting solely industrial and scientific applications while prohibiting consumer distribution [1]
  • United Kingdom: Designated as a Class B drug under the Misuse of Drugs Act 1971, reflecting its perceived risk profile [1]

This regulatory fragmentation creates significant enforcement challenges, particularly given the transnational nature of online synthetic cannabinoid distribution. The compound's initial appearance in markets occurred during a period when many countries lacked analog legislation capable of controlling structurally similar compounds without specifically naming each new derivative [2]. Even jurisdictions with analog provisions face practical difficulties in applying them to SCRAs like FDU-NNEI, which may contain multiple points of structural variation from scheduled compounds.

The detection of FDU-NNEI in "legal high" products illustrates sophisticated regulatory evasion strategies employed by manufacturers. Analytical studies revealed products containing FDU-NNEI frequently included structurally related but unscheduled compounds such as 2-methylpropyl N-(naphthalen-1-yl) carbamate and isobutyl 1-pentyl-1H-indazole-3-carboxylate, complicating regulatory responses [2]. These mixtures create legal ambiguities regarding whether the entire product falls under controlled substance statutes when it contains both scheduled and unscheduled compounds.

Table 3: Global Regulatory Status of FDU-NNEI (Representative Jurisdictions)

JurisdictionRegulatory StatusControlling Legislation
CanadaSchedule II Controlled SubstanceControlled Drugs and Substances Act
United KingdomClass B DrugMisuse of Drugs Act 1971
GermanyRestricted to Industrial/Scientific UseNew Psychoactive Substances Act (NpSG)
United StatesNot Federally Scheduled (as of 2025)Controlled Substances Act
JapanDesignated SubstancePharmaceutical Affairs Law

The identification lag time—the period between a new SCRA's market emergence and its regulatory control—remains a significant challenge. Research on FDU-NNEI's appearance in Japanese markets revealed it was identified and subsequently controlled as a designated substance (Shitei-Yakubutsu) under Japan's Pharmaceutical Affairs Law several months after initial detection in illegal products [2]. This delay highlights the practical difficulties faced by drug control laboratories in developing analytical reference standards for novel compounds, a prerequisite for both scheduling and forensic identification. The synthesis and characterization of certified reference materials for SCRAs like FDU-NNEI requires sophisticated analytical infrastructure and expertise, creating bottlenecks in regulatory responses [8].

International control efforts face additional complications due to varying evidentiary standards for scheduling decisions. While some jurisdictions require evidence of harm or abuse potential, others employ structure-based scheduling where compounds are controlled based on molecular similarity to prohibited substances, regardless of pharmacological data. The United Nations Office on Drugs and Crime has cataloged FDU-NNEI within its global monitoring systems, but international scheduling under UN drug conventions has not occurred, reflecting ongoing challenges in achieving consensus on novel synthetic cannabinoids with limited human use data [5].

Properties

CAS Number

1850391-63-7

Product Name

Fdu-nnei

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide

Molecular Formula

C26H19FN2O

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C26H19FN2O/c27-20-14-12-18(13-15-20)16-29-17-23(22-9-3-4-11-25(22)29)26(30)28-24-10-5-7-19-6-1-2-8-21(19)24/h1-15,17H,16H2,(H,28,30)

InChI Key

XYSIFMHZXZATQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.